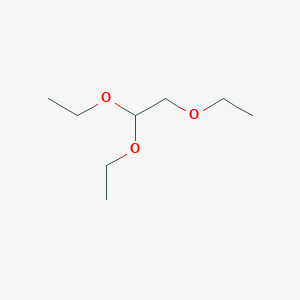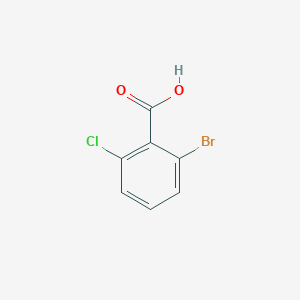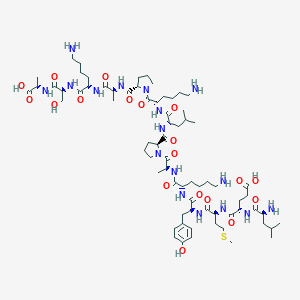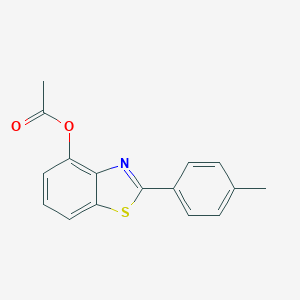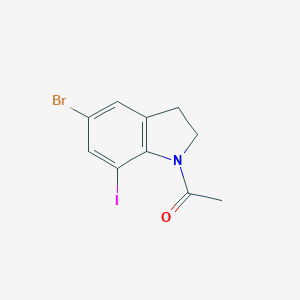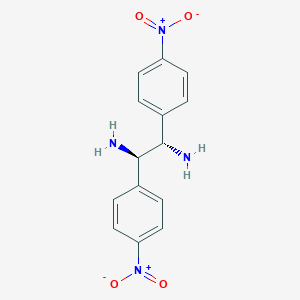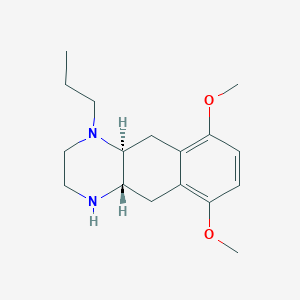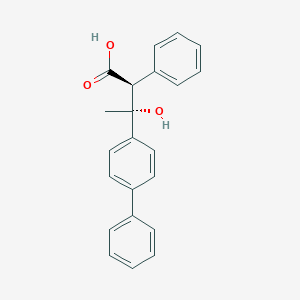
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid (HPB) is a chiral compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of ibuprofen and has been synthesized using various methods. HPB has been shown to exhibit biological activity and has been used in several studies to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid is not fully understood. However, studies have shown that it exhibits its biological activity by inhibiting the production of prostaglandins, which are involved in the inflammatory response. Additionally, (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid has been shown to exhibit several biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid has been shown to exhibit anticancer properties, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid in lab experiments is its ability to exhibit biological activity at low concentrations. Additionally, (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid in scientific research. One potential direction is the development of (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to understand the mechanism of action of (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid and its potential therapeutic benefits. Finally, studies are needed to determine the safety and toxicity of (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid in various applications.
Synthesis Methods
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid can be synthesized using various methods, including asymmetric synthesis and resolution of racemic mixtures. One of the most common methods used for the synthesis of (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid is the asymmetric synthesis method, which involves the use of chiral reagents. This method has been shown to produce high yields of enantiopure (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid.
Scientific Research Applications
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid has been used in several scientific research studies due to its potential therapeutic benefits. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid has been shown to exhibit anticancer properties, making it a potential candidate for cancer therapy.
properties
CAS RN |
119725-43-8 |
|---|---|
Product Name |
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid |
Molecular Formula |
C22H20O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C22H20O3/c1-22(25,20(21(23)24)18-10-6-3-7-11-18)19-14-12-17(13-15-19)16-8-4-2-5-9-16/h2-15,20,25H,1H3,(H,23,24)/t20-,22+/m1/s1 |
InChI Key |
UMHQGTXAIQNRHZ-IRLDBZIGSA-N |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)C2=CC=CC=C2)([C@H](C3=CC=CC=C3)C(=O)O)O |
SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(C3=CC=CC=C3)C(=O)O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(C3=CC=CC=C3)C(=O)O)O |
Other CAS RN |
119725-44-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






